2-(Methylsulfanyl)-3-sulfanylbut-2-enedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)-3-sulfanylbut-2-enedinitrile is an organic compound characterized by the presence of both methylsulfanyl and sulfanyl groups attached to a butenedinitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-3-sulfanylbut-2-enedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methylsulfanyl-containing compound with a suitable nitrile precursor. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfanyl)-3-sulfanylbut-2-enedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The methylsulfanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)-3-sulfanylbut-2-enedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity and can be used in the study of enzyme interactions.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Methylsulfanyl)-3-sulfanylbut-2-enedinitrile involves its interaction with specific molecular targets. The compound may act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. The pathways involved in its action depend on the specific reactions and conditions under which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylsulfanyl)ethyl propanoate
- Ethyl-3-(methylsulfanyl)propanoate
- 2-Methylsulfanyl-1,4-dihydropyrimidines
Uniqueness
2-(Methylsulfanyl)-3-sulfanylbut-2-enedinitrile is unique due to the presence of both methylsulfanyl and sulfanyl groups on a butenedinitrile backbone. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
88096-52-0 |
---|---|
Molekularformel |
C5H4N2S2 |
Molekulargewicht |
156.2 g/mol |
IUPAC-Name |
2-methylsulfanyl-3-sulfanylbut-2-enedinitrile |
InChI |
InChI=1S/C5H4N2S2/c1-9-5(3-7)4(8)2-6/h8H,1H3 |
InChI-Schlüssel |
NURGTXJTWZNSHD-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C(C#N)S)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.